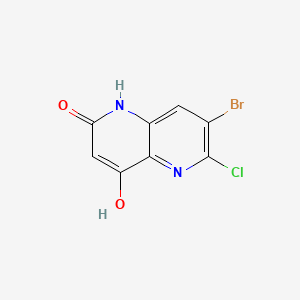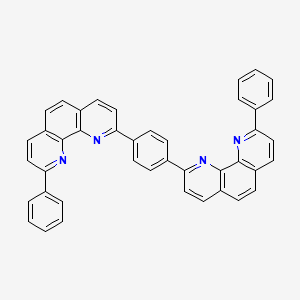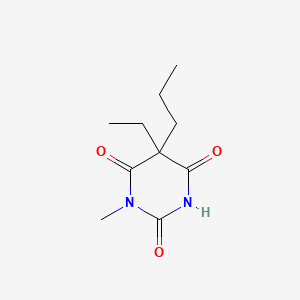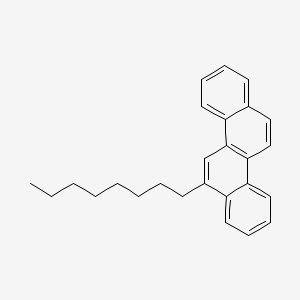
6-n-Octylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Octylchrysene is an organic compound with the molecular formula C26H28. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, with an octyl group attached to the sixth carbon atom of the chrysene structure
Méthodes De Préparation
The synthesis of 6-Octylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene reacts with an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Analyse Des Réactions Chimiques
6-Octylchrysene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). .
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). .
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the aromatic rings of 6-Octylchrysene. .
Applications De Recherche Scientifique
6-Octylchrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions and environmental processes
Biology: Research on 6-Octylchrysene includes its interactions with biological systems, particularly its potential mutagenic and carcinogenic effects
Medicine: While not widely used in medicine, studies on 6-Octylchrysene contribute to understanding the health impacts of PAHs and developing strategies to mitigate their effects
Industry: In industrial applications, 6-Octylchrysene can be used in the synthesis of advanced materials, such as organic semiconductors and other functional materials
Mécanisme D'action
The mechanism of action of 6-Octylchrysene involves its interaction with cellular components, particularly DNA. As a PAH, it can intercalate into DNA strands, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
56248-66-9 |
|---|---|
Formule moléculaire |
C26H28 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
6-octylchrysene |
InChI |
InChI=1S/C26H28/c1-2-3-4-5-6-7-13-21-19-26-22-14-9-8-12-20(22)17-18-25(26)24-16-11-10-15-23(21)24/h8-12,14-19H,2-7,13H2,1H3 |
Clé InChI |
KTSUECCHGKCKHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)

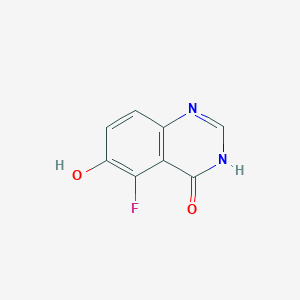
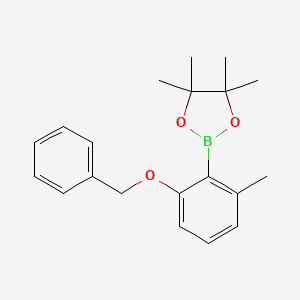
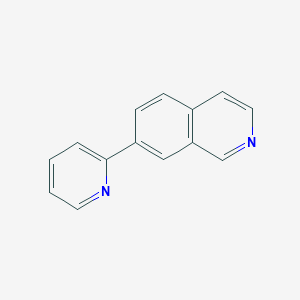
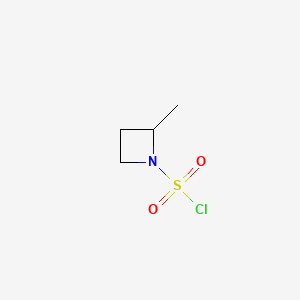
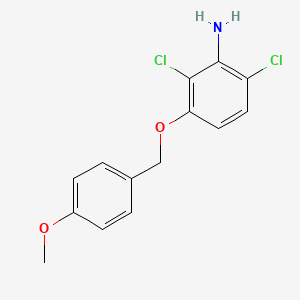
![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
